Cas no 862810-27-3 (N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide)

N-(5-{イミダゾ[1,2-a]ピリミジン-2-イル}-2-メチルフェニル)-2H-1,3-ベンゾジオキソール-5-カルボキサミドは、複雑なヘテロ環構造を有する有機化合物です。その分子設計は、イミダゾピリミジン核とベンゾジオキソール基の組み合わせにより特徴付けられ、高い分子特異性と潜在的な生物学的活性が期待されます。特に、医薬品開発分野において、標的タンパク質との選択的相互作用が可能な構造的特徴を備えています。この化合物の合成経路は精密な有機合成技術を必要とし、純度管理が重要なポイントとなります。研究用途として、キナーゼ阻害剤やシグナル伝達調節剤などの開発候補としての応用が検討されています。

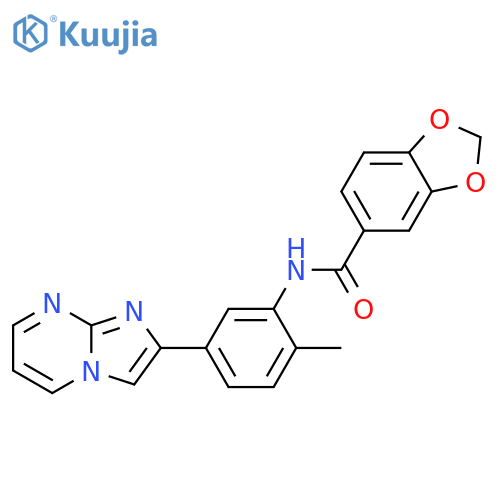

862810-27-3 structure

商品名:N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide

N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide

- N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide

- 1,3-Benzodioxole-5-carboxamide, N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-

- F0657-0146

- 862810-27-3

- AKOS002055163

- CCG-30344

- N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-1,3-benzodioxole-5-carboxamide

- N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide

-

- インチ: 1S/C21H16N4O3/c1-13-3-4-14(17-11-25-8-2-7-22-21(25)24-17)9-16(13)23-20(26)15-5-6-18-19(10-15)28-12-27-18/h2-11H,12H2,1H3,(H,23,26)

- InChIKey: ZERUCAAHCORNBT-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(C(NC3=CC(C4=CN5C(=N4)N=CC=C5)=CC=C3C)=O)C=C2OC1

計算された属性

- せいみつぶんしりょう: 372.12224039g/mol

- どういたいしつりょう: 372.12224039g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 3

- 複雑さ: 576

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 77.8Ų

じっけんとくせい

- 密度みつど: 1.41±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 13.11±0.70(Predicted)

N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0657-0146-2μmol |

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide |

862810-27-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0657-0146-5mg |

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide |

862810-27-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0657-0146-10μmol |

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide |

862810-27-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0657-0146-3mg |

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide |

862810-27-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0657-0146-4mg |

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide |

862810-27-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0657-0146-10mg |

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide |

862810-27-3 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0657-0146-5μmol |

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide |

862810-27-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0657-0146-2mg |

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide |

862810-27-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0657-0146-1mg |

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide |

862810-27-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

862810-27-3 (N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide) 関連製品

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量